molecular formula C19H19N3O2S3 B6081349 6-methyl-N-(4-oxo-2-sulfanyl-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-methyl-N-(4-oxo-2-sulfanyl-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B6081349
M. Wt: 417.6 g/mol
InChI Key: MFCOPWNRLZXWFO-UHFFFAOYSA-N
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Description

The compound 6-methyl-N-(4-oxo-2-sulfanyl-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopenta-thieno-pyrimidine core, a benzothiophene moiety, and several functional groups that contribute to its reactivity and potential biological activity.

Properties

IUPAC Name

6-methyl-N-(12-oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S3/c1-9-5-6-10-12(8-26-14(10)7-9)16(23)21-22-18(24)15-11-3-2-4-13(11)27-17(15)20-19(22)25/h8-9H,2-7H2,1H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCOPWNRLZXWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NN3C(=O)C4=C(NC3=S)SC5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The key steps may include:

    Formation of the cyclopenta-thieno-pyrimidine core: This can be achieved through a series of cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing compounds.

    Introduction of the benzothiophene moiety: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the benzothiophene ring to the core structure.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reaction vessels and optimizing reaction conditions (temperature, pressure, solvent, etc.) for industrial-scale synthesis.

    Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The functional groups on the benzothiophene moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may act as an inhibitor or activator by binding to specific enzymes or receptors.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular function or behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-methyl-N-(4-oxo-2-sulfanyl-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique reactivity and biological activity compared to simpler analogs.

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